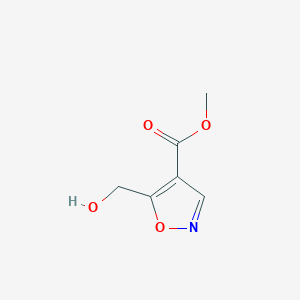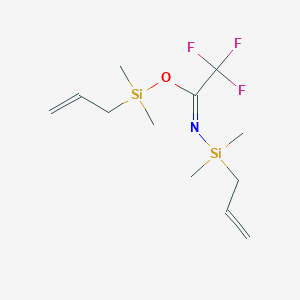![molecular formula C10H8N4O2 B12836608 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid is a heterocyclic compound that features both imidazole and indazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel. This process includes proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of robust catalysts and reaction conditions that can be easily controlled and monitored on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it useful in studying cellular processes and interactions.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it valuable in developing new materials and catalysts
Wirkmechanismus
The mechanism by which 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating cellular signaling pathways. The exact mechanism can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: These compounds share the indole ring structure and exhibit similar bioactive properties.
Imidazole Derivatives: Compounds with the imidazole ring are also comparable in terms of their chemical reactivity and applications.
Uniqueness: What sets 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid apart is its combined imidazole and indazole rings, which confer unique chemical and biological properties. This dual-ring structure enhances its versatility and potential for diverse applications .
Eigenschaften
Molekularformel |
C10H8N4O2 |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
2-methyl-6,7-dihydroimidazo[4,5-e]indazole-8-carboxylic acid |
InChI |
InChI=1S/C10H8N4O2/c1-4-11-6-3-2-5-7(8(6)12-4)9(10(15)16)14-13-5/h2-3,13-14H,1H3,(H,15,16) |
InChI-Schlüssel |
DRRXGQJBFXIPAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=C3C(=C(NN3)C(=O)O)C2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B12836525.png)



![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)
![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)




![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)

